An In-depth Technical Guide to the Chemical Properties of 6-Chloro-5-methylindoline
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-5-methylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methylindoline is a substituted indoline derivative that has garnered interest in medicinal chemistry, primarily as a scaffold for the development of selective ligands for neurotransmitter receptors. Its structure, featuring a chlorinated and methylated benzene ring fused to a dihydropyrrole ring, provides a unique template for designing molecules with specific pharmacological profiles. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 6-Chloro-5-methylindoline, with a focus on its role in the development of selective 5-HT2C receptor antagonists.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | PubChem[1] |
| Molecular Weight | 167.63 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-5-methyl-2,3-dihydro-1H-indole | PubChem[1] |
| CAS Number | 162100-44-9 | PubChem[1] |
| Canonical SMILES | CC1=C(C=C2C(=C1)NCC2)Cl | ChemScene[2] |
| InChI Key | ZAMJLADJGLXVOJ-UHFFFAOYSA-N | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | -20°C, sealed storage, away from moisture | Sigma-Aldrich |
| Purity | ≥98% | ChemScene[2] |
| Boiling Point (related compound) | 305.9 ± 22.0 °C at 760 mmHg (for 6-Chloro-5-methyl-1H-indole) | Echemi[3] |
Note: Specific experimental data for melting point, boiling point, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Chloro-5-methylindoline are not available in the cited literature. The provided boiling point is for the corresponding indole derivative and should be considered an estimate.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 6-Chloro-5-methylindoline is not explicitly described in readily available literature. However, a general method for the reduction of substituted indoles to indolines provides a viable synthetic route. The synthesis of the precursor, 6-chloro-5-methyl-1H-indole, would be the initial step, followed by its reduction.
A general procedure for the reduction of a chloro-substituted indole to the corresponding indoline involves the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.
General Protocol for the Reduction of 6-Chloroindole to 6-Chloroindoline:
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Dissolution: Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.
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Reduction: Add sodium cyanoborohydride to the solution.
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Reaction: Stir the reaction mixture at room temperature for approximately 20 minutes.
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Work-up: Dilute the reaction mixture with ethyl acetate and extract with an aqueous solution of sodium hydroxide.
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Isolation: Dry the organic phase with a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[4]
To synthesize 6-Chloro-5-methylindoline, this protocol would be adapted using 6-chloro-5-methyl-1H-indole as the starting material. Further purification of the crude product would likely be achieved through column chromatography.
The synthesis of the key drug candidate SB-242084, a derivative of 6-Chloro-5-methylindoline, has been reported, indicating the successful synthesis of the indoline core.[5]
Biological Significance and Signaling Pathways
6-Chloro-5-methylindoline serves as a crucial building block for the synthesis of selective 5-HT2C receptor antagonists. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[6]
5-HT2C Receptor Signaling
Activation of the 5-HT2C receptor by its endogenous ligand, serotonin (5-HT), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]
Recent studies have revealed that the 5-HT2C receptor can also couple to other G proteins, including Gi/o/z and G12/13, and can recruit β-arrestins, leading to a more complex and nuanced signaling profile.[7][8] Antagonists like those derived from 6-Chloro-5-methylindoline block the binding of serotonin and other agonists, thereby inhibiting these downstream signaling pathways.
Below is a diagram illustrating the primary 5-HT2C receptor signaling pathway.
Application in Drug Development
The most notable application of 6-Chloro-5-methylindoline is in the development of SB-242084, a potent and selective 5-HT2C receptor antagonist.[5] This compound has been instrumental in preclinical research to elucidate the physiological roles of the 5-HT2C receptor. Selective antagonists of this receptor have potential therapeutic applications in the treatment of depression, anxiety, and other central nervous system disorders.[9] The structural modifications of the 6-Chloro-5-methylindoline core in SB-242084 highlight the importance of this scaffold in achieving high affinity and selectivity for the 5-HT2C receptor.
Safety and Handling
Specific safety data for 6-Chloro-5-methylindoline is not extensively documented. However, based on the data for the related compound 6-chloroindole, standard laboratory safety precautions should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles), and avoiding inhalation, ingestion, and skin contact.[10] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chloro-5-methylindoline is a valuable chemical entity for medicinal chemistry and drug development, particularly in the pursuit of selective 5-HT2C receptor modulators. While a comprehensive experimental characterization of the compound is not yet publicly available, its synthetic accessibility and its role as a key fragment in potent pharmacological agents underscore its importance. Further research into the synthesis, properties, and biological activities of 6-Chloro-5-methylindoline and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 6-Chloro-5-methylindoline | C9H10ClN | CID 22186080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB-242084 - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
